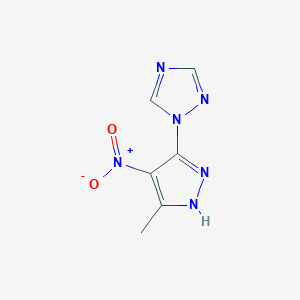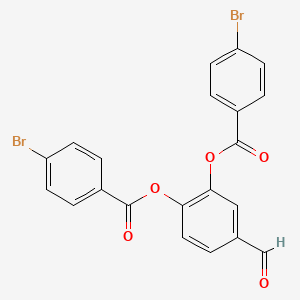![molecular formula C34H28N10O12S B11096128 N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE” is a complex organic compound characterized by multiple functional groups, including nitro, amide, and hydrazone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitro groups: Nitration reactions using concentrated nitric acid and sulfuric acid.
Amide bond formation: This can be done through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride).
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or reagent in biochemical assays.
Industry
Material science: Applications in the development of advanced materials such as polymers or coatings.
Analytical chemistry: Used in analytical methods for detecting or quantifying other substances.
Mecanismo De Acción
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating biological pathways.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating cellular processes: Influencing cell signaling or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE: Similar compounds may include other hydrazone derivatives, nitroaromatic compounds, and amides.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule.
Propiedades
Fórmula molecular |
C34H28N10O12S |
|---|---|
Peso molecular |
800.7 g/mol |
Nombre IUPAC |
N-[4-[(E)-N-[[2-[2-[(2E)-2-[1-[4-[(3,5-dinitrobenzoyl)amino]phenyl]ethylidene]hydrazinyl]-2-oxoethyl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C34H28N10O12S/c1-19(21-3-7-25(8-4-21)35-33(47)23-11-27(41(49)50)15-28(12-23)42(51)52)37-39-31(45)17-57-18-32(46)40-38-20(2)22-5-9-26(10-6-22)36-34(48)24-13-29(43(53)54)16-30(14-24)44(55)56/h3-16H,17-18H2,1-2H3,(H,35,47)(H,36,48)(H,39,45)(H,40,46)/b37-19+,38-20+ |
Clave InChI |
NRHQCNJQCQRXMI-RIOOQTRLSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSCC(=O)N/N=C(/C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])\C)/C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)CSCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(1E)-1-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11096049.png)
![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11096084.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11096093.png)
![2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)
![3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate](/img/structure/B11096115.png)

![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)

